molecular formula C22H30N6O B2677671 4-amino-N-benzyl-2-(4-cyclohexylpiperazin-1-yl)pyrimidine-5-carboxamide CAS No. 1251600-76-6

4-amino-N-benzyl-2-(4-cyclohexylpiperazin-1-yl)pyrimidine-5-carboxamide

Cat. No. B2677671
M. Wt: 394.523
InChI Key: GFTCNKZRECVPGZ-UHFFFAOYSA-N
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Description

“4-amino-N-benzyl-2-(4-cyclohexylpiperazin-1-yl)pyrimidine-5-carboxamide” is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a derivative of pyrimidine, an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Scientific Research Applications

Anti-Inflammatory Applications

  • Field : Medicinal Chemistry
  • Application Summary : Pyrimidines are aromatic heterocyclic compounds that display a range of pharmacological effects including anti-inflammatory . Numerous polysubstituted pyrimidines carrying several substituents at position-5 of the ring were studied for their potential to suppress the immune-induced NO production .
  • Methods of Application : The study involves the synthesis of pyrimidines and testing their anti-inflammatory effects. The effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Kinase Inhibition

  • Field : Cancer Research
  • Application Summary : A series of new compounds, specifically halogenated ‘ ( E )-4- ( (7 H -pyrrolo [2,3- d ]pyrimidin-4-yl)amino)- N ’-benzylidenebenzohydrazides’, were synthesized in three steps with high yields .
  • Methods of Application : The study involves the synthesis of these new compounds and testing their cytotoxic effects against four different cancer cell lines .
  • Results : Among these novel compounds, compound 5k emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC 50 values ranging from 40 to 204 nM .

properties

IUPAC Name

4-amino-N-benzyl-2-(4-cyclohexylpiperazin-1-yl)pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O/c23-20-19(21(29)24-15-17-7-3-1-4-8-17)16-25-22(26-20)28-13-11-27(12-14-28)18-9-5-2-6-10-18/h1,3-4,7-8,16,18H,2,5-6,9-15H2,(H,24,29)(H2,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTCNKZRECVPGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C3=NC=C(C(=N3)N)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-benzyl-2-(4-cyclohexylpiperazin-1-yl)pyrimidine-5-carboxamide

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